molecular formula C9H13NO3 B13574956 3-(2,2-Dimethylpropyl)-1,2-oxazole-5-carboxylic acid

3-(2,2-Dimethylpropyl)-1,2-oxazole-5-carboxylic acid

Cat. No.: B13574956
M. Wt: 183.20 g/mol
InChI Key: XNZYKUZNMRYYDJ-UHFFFAOYSA-N
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Description

3-(2,2-Dimethylpropyl)-1,2-oxazole-5-carboxylic acid is an organic compound that belongs to the class of oxazole carboxylic acids. This compound features a unique structure with an oxazole ring substituted with a 2,2-dimethylpropyl group and a carboxylic acid group at the 5-position. The presence of the oxazole ring imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropyl)-1,2-oxazole-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,2-dimethylpropylamine with ethyl oxalyl chloride followed by cyclization with hydroxylamine hydrochloride can yield the desired oxazole ring. The reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out at low temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropyl)-1,2-oxazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated structures.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Scientific Research Applications

3-(2,2-Dimethylpropyl)-1,2-oxazole-5-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropyl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in π-π interactions contributes to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropyl)-1,3-oxazole-5-carboxylic acid
  • 3-(2,2-Dimethylpropyl)-1,2-thiazole-5-carboxylic acid
  • 3-(2,2-Dimethylpropyl)-1,2-oxazole-4-carboxylic acid

Uniqueness

3-(2,2-Dimethylpropyl)-1,2-oxazole-5-carboxylic acid is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties. The presence of the 2,2-dimethylpropyl group enhances its lipophilicity and stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C9H13NO3/c1-9(2,3)5-6-4-7(8(11)12)13-10-6/h4H,5H2,1-3H3,(H,11,12)

InChI Key

XNZYKUZNMRYYDJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=NOC(=C1)C(=O)O

Origin of Product

United States

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